molecular formula C10H13FN2O B14842399 3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine

3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine

Cat. No.: B14842399
M. Wt: 196.22 g/mol
InChI Key: UOCBUXSJNUOTMX-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C10H13FN2O. This compound is of interest due to its unique chemical structure, which includes a cyclopropoxy group, a fluorine atom, and a dimethylamino group attached to a pyridine ring. These structural features contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The dimethylamino group can be introduced through the amination of a halopyridine intermediate with dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the fluorine atom or the reduction of the pyridine ring.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The cyclopropoxy group contributes to the compound’s stability and lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N,N-dimethylpyridin-2-amine
  • 3-Cyclopropoxy-N,N-dimethylpyridin-2-amine
  • 6-Fluoro-N,N-dimethylpyridin-2-amine

Uniqueness

3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine is unique due to the combination of the cyclopropoxy group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical and biological properties, such as enhanced stability, lipophilicity, and binding affinity, which are not observed in similar compounds .

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

3-cyclopropyloxy-6-fluoro-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C10H13FN2O/c1-13(2)10-8(14-7-3-4-7)5-6-9(11)12-10/h5-7H,3-4H2,1-2H3

InChI Key

UOCBUXSJNUOTMX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=N1)F)OC2CC2

Origin of Product

United States

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